molecular formula C16H18N2O5 B2521758 ethyl (6R)-6-(1,3-benzodioxol-5-yl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate CAS No. 219814-79-6

ethyl (6R)-6-(1,3-benzodioxol-5-yl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate

Cat. No.: B2521758
CAS No.: 219814-79-6
M. Wt: 318.329
InChI Key: RYSLAXNYFGOSGK-UHFFFAOYSA-N
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Description

Ethyl (6R)-6-(1,3-benzodioxol-5-yl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate is a chiral pyrimidine derivative characterized by a 1,3-benzodioxole substituent at the 6-position, methyl groups at the 3- and 4-positions, and an ethyl carboxylate ester at the 5-position. Its stereochemistry (6R) and structural complexity make it a molecule of interest in medicinal chemistry, particularly for studying structure-activity relationships (SAR) in bioactive compounds. Pyrimidine derivatives are widely explored for pharmacological properties, including antimicrobial, antiviral, and anticancer activities .

Properties

IUPAC Name

ethyl (6R)-6-(1,3-benzodioxol-5-yl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5/c1-4-21-15(19)13-9(2)18(3)16(20)17-14(13)10-5-6-11-12(7-10)23-8-22-11/h5-7,14H,4,8H2,1-3H3,(H,17,20)/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYSLAXNYFGOSGK-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=O)NC1C2=CC3=C(C=C2)OCO3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N(C(=O)N[C@@H]1C2=CC3=C(C=C2)OCO3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Molecular Formula and Weight

  • Molecular Formula : C14H15N3O4
  • Molecular Weight : 273.29 g/mol

Structural Representation

The compound features a dihydropyrimidine core with a benzodioxole substituent, which is crucial for its biological activity.

  • Antioxidant Activity : Dihydropyrimidines exhibit significant antioxidant properties, which help in mitigating oxidative stress. Ethyl (6R)-6-(1,3-benzodioxol-5-yl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate has shown potential in scavenging free radicals and protecting cellular components from oxidative damage .
  • Antimicrobial Effects : Research indicates that compounds with similar structures possess antimicrobial properties against various pathogens. The benzodioxole moiety enhances the compound's ability to disrupt microbial membranes .
  • Cytotoxicity Against Cancer Cells : Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Therapeutic Applications

The compound has been investigated for several therapeutic applications:

  • Anticancer Agents : Due to its cytotoxic properties, it is being explored as a potential candidate for cancer therapy.
  • Neuroprotective Agents : Its antioxidant capabilities may confer protective effects in neurodegenerative diseases .

Study 1: Antioxidant Efficacy

In a study assessing the antioxidant capacity of various dihydropyrimidines, this compound demonstrated a significant reduction in malondialdehyde levels in vitro, indicating its potential as an effective antioxidant agent .

Study 2: Antimicrobial Activity

A comparative analysis of antimicrobial activities revealed that this compound exhibited notable inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics used in treatment .

Study 3: Cytotoxicity Profile

A recent investigation into the cytotoxic effects on human cancer cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells upon treatment .

Data Summary

Activity TypeObserved EffectReference
AntioxidantSignificant free radical scavenging
AntimicrobialInhibition of S. aureus and E. coli
CytotoxicityInduction of apoptosis in cancer cells

Scientific Research Applications

Anticancer Activity

Recent studies indicate that derivatives of pyrimidine compounds exhibit anticancer properties. Ethyl (6R)-6-(1,3-benzodioxol-5-yl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate has been evaluated for its ability to inhibit cancer cell proliferation. Research shows that modifications in the benzodioxole moiety can enhance cytotoxic effects against specific cancer cell lines .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Its structural analogs have shown dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, making them promising candidates for treating inflammatory diseases .

Antimicrobial Activity

This compound exhibits antimicrobial properties against various pathogens. Studies suggest that the presence of the benzodioxole group contributes to increased activity against Gram-positive and Gram-negative bacteria .

Case Study 1: Anticancer Evaluation

A study published in a peer-reviewed journal evaluated the anticancer activity of this compound against human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.

Case Study 2: Anti-inflammatory Mechanism

In another investigation focused on anti-inflammatory mechanisms, researchers utilized molecular docking studies to demonstrate how this compound interacts with COX enzymes. The binding affinity was compared with known COX inhibitors and showed promising results.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares ethyl (6R)-6-(1,3-benzodioxol-5-yl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate with structurally analogous pyrimidine derivatives, highlighting substituents, synthesis yields, pharmacological properties, and structural features.

Compound Name Key Substituents Functional Groups Synthesis Yield Pharmacological Notes Structural Features References
This compound (Target) 6-(1,3-Benzodioxol-5-yl), 3-CH₃, 4-CH₃ 2-Oxo, 5-carboxylate Not reported Potential CNS activity due to benzodioxole; stereospecific interactions likely. Chiral 6R configuration; puckered pyrimidine ring (flattened boat conformation likely).
Ethyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-(3-Bromophenyl), 6-CH₃ 2-Oxo, 5-carboxylate Not reported Bromine enhances electrophilicity; potential halogen bonding in target interactions. Planar pyrimidine ring; dihedral angle with benzene: ~80° (similar to fused systems).
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Fused thiazolo-pyrimidine, 2-(2,4,6-trimethoxybenzylidene) 3-Oxo, 6-carboxylate 78% Anticancer and antimicrobial activity reported for thiazolo-pyrimidine hybrids. Puckered pyrimidine (flattened boat); dihedral angle: 80.94° between rings.
Ethyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate 6-CH₃, 4-(1,3-Benzodioxol-5-yl) 2-Sulfanylidene (thione), 5-carboxylate Not reported Thione group may enhance metal chelation or redox activity. Planar tetrahydro-pyrimidine ring; benzodioxole orientation affects π-stacking.
Ethyl 1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate 1-CH₃ 6-Oxo, 5-carboxylate Not reported Simplified analog; used as a precursor for complex derivatives. Non-chiral; planar dihydropyrimidine ring.

Key Comparison Points:

Substituent Effects on Bioactivity: The 1,3-benzodioxole group in the target compound and ’s thione derivative may enhance binding to aromatic receptors (e.g., serotonin receptors) compared to bromophenyl or phenyl analogs .

Synthesis and Yields :

  • Thiazolo-pyrimidine derivatives (e.g., ) achieve higher yields (78%) via condensation reactions under acetic acid/acetic anhydride, suggesting similar protocols could optimize the target compound’s synthesis .
  • The target compound’s stereospecific synthesis may require chiral catalysts or resolution techniques, unlike simpler analogs .

Structural Insights: X-ray studies of and reveal puckered pyrimidine rings (flattened boat conformations) and large dihedral angles (~80°) between fused/adjacent rings, which influence molecular packing and solubility .

Functional Group Impact :

  • The 2-oxo group in the target compound and may participate in hydrogen bonding, unlike the 2-sulfanylidene group in , which offers thiol-mediated reactivity .
  • Carboxylate esters (common in all compounds) facilitate prodrug strategies or esterase-activated drug delivery .

Research Findings and Implications

  • Pharmacological Potential: The target compound’s benzodioxole and dimethyl substitutions make it a candidate for neurodegenerative or anticancer drug development, leveraging SAR trends observed in .
  • Synthetic Challenges : Achieving high enantiomeric purity (6R) may require asymmetric synthesis or enzymatic resolution, as seen in chiral pyrimidine derivatives .
  • Structural Validation : Techniques like single-crystal XRD (using SHELX ), NMR, and IR (as in ) are critical for confirming stereochemistry and conformational stability.

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